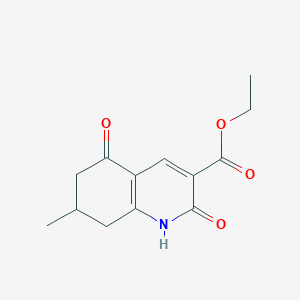
ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate
Vue d'ensemble
Description
Ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known as EMDQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EMDQ belongs to the class of quinoline derivatives and has shown promising results in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. This compound has also been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and inflammation, which are believed to be key factors in the development of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate in lab experiments is its relatively low cost and high yield. This compound is also stable under various conditions, making it easy to handle and store. One limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other chemotherapy drugs. Another direction is to investigate its potential as a treatment for neurodegenerative diseases, particularly in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
Applications De Recherche Scientifique
Ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has shown cytotoxic effects on various cancer cell lines, including breast, colon, and lung cancer. In neurodegenerative disease research, this compound has shown neuroprotective effects and has been proposed as a potential treatment for Alzheimer's and Parkinson's diseases. In inflammation research, this compound has shown anti-inflammatory effects and has been proposed as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
ethyl 7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-18-13(17)9-6-8-10(14-12(9)16)4-7(2)5-11(8)15/h6-7H,3-5H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFZFJHHMCCAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(CC2=O)C)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-methoxyphenyl)-8-methyl-7-[2-(4-methyl-1-piperazinyl)ethoxy]-4H-chromen-4-one](/img/structure/B4846676.png)
![3-bromo-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4846684.png)
![4-({[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4846685.png)
![N-(2-methoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4846686.png)
![2-[(3,4-dichlorobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4846689.png)
![N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4846702.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide](/img/structure/B4846716.png)
![N-{5-[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4846723.png)
![1-[(4-ethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4846726.png)
![8-(3-ethoxy-4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4846736.png)
![2-[4-(difluoromethoxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4846737.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide](/img/structure/B4846756.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4846764.png)